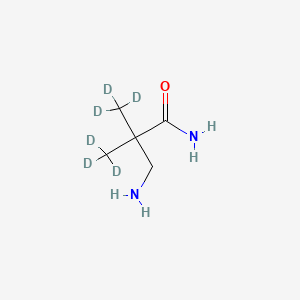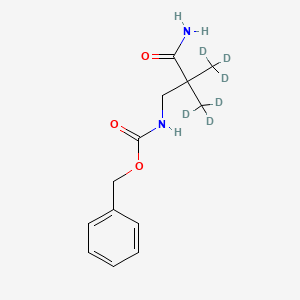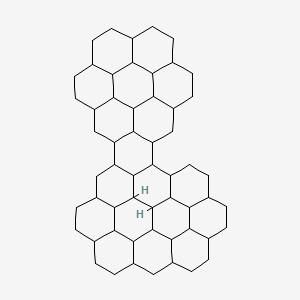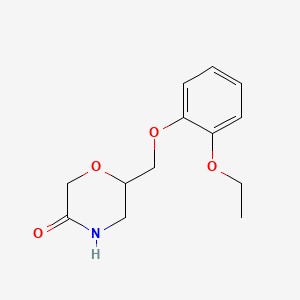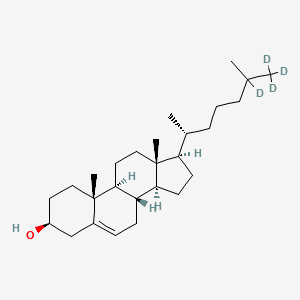
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) is an organic compound with the molecular formula C8H14N2O It is a derivative of morpholine, a heterocyclic amine, and contains a propynyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) typically involves the reaction of morpholine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the carbon of the propargyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) can undergo oxidation reactions, where the propynyl group is oxidized to form various oxygenated derivatives.
Reduction: The compound can also be reduced to form saturated derivatives, where the triple bond in the propynyl group is converted to a single bond.
Substitution: The compound can participate in substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxygenated derivatives such as alcohols or ketones.
Reduction: Saturated derivatives such as alkanes.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The morpholine ring can also interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Morpholine: A simpler compound without the propynyl group.
N-Methylmorpholine: A derivative with a methyl group instead of a propynyl group.
4-(2-Chloroethyl)morpholine: A derivative with a chloroethyl group instead of a propynyl group.
Uniqueness: 2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
CAS No. |
141815-19-2 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.213 |
IUPAC Name |
(4-prop-2-ynylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h1,8H,3-7,9H2 |
InChI Key |
QWKCINFXRFBRCU-UHFFFAOYSA-N |
SMILES |
C#CCN1CCOC(C1)CN |
Synonyms |
2-Morpholinemethanamine, 4-(2-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


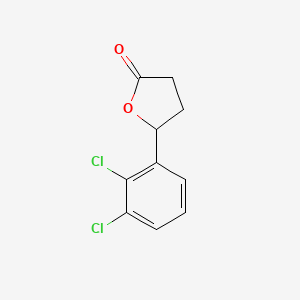

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)
